

# SAR156497 optimizing tricyclic molecule series

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**Compound Focus:** SAR156497

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## Molecular Characterization of SAR156497

**SAR156497** is a tricyclic molecule identified as a potent and exquisitely selective inhibitor of all three Aurora kinases (A, B, and C) [1]. It was developed through the optimization of a novel series of tricyclic compounds [1].

The table below summarizes key quantitative data for this compound:

Parameter	Description / Value
Primary Target	Aurora kinases A, B, and C [1]
Reported IC <sub>50</sub> Values	0.6 nM to 75 nM (from cell-based assays) [1]
Reported EC <sub>50</sub> Value	106 nM (from one assay) [1]
Structure Determinant	Co-crystal structure with human Aurora A kinase (PDB ID: 4UZD) reveals binding mode [1].

| **Key Structural Moieties** | - Ethyl ester group [1]

- Tricyclic core [1]
- Benzimidazol-2-yloxy phenyl group [1] |

## FAQs and Troubleshooting for Researchers

**Q1: What is the structural basis for the selectivity of SAR156497?** The exquisite selectivity of SAR156497 is inferred from its mode of binding to the Aurora kinase domain [1]. Co-crystallization studies (e.g., PDB 4UZD) are crucial to visualize atomic-level interactions. The structure shows that the compound binds to the active site of Aurora A, and specific interactions with unique residues in Aurora kinases, compared to other kinases, likely explain its high selectivity [1]. To investigate this in your work, perform **docking studies** using the published crystal structure and run **selectivity panels** against a broad range of kinases.

**Q2: Why might cellular potency (IC<sub>50</sub>) vary significantly in different assays?** The provided data shows IC<sub>50</sub> values ranging from 0.6 nM to 75 nM [1]. This variability is normal and can be influenced by several experimental factors:

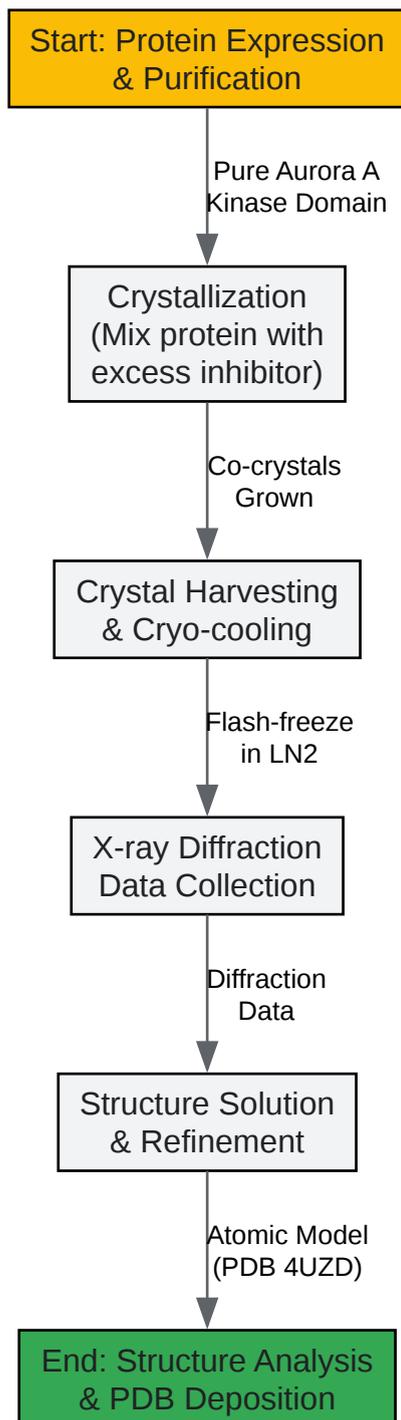
- **Cell Line Differences:** Variations in drug permeability, efflux pumps, and expression levels of Aurora kinases and their regulatory proteins (like Tpx2) [2] across different cell lines.
- **Assay Endpoint:** The readout of the assay (e.g., inhibition of autophosphorylation vs. phenotype measurement like polyploidy) can affect the result.
- **Assay Conditions:** Factors such as cell density, incubation time with the inhibitor, and serum concentration can impact the observed IC<sub>50</sub>.

**Troubleshooting Guide:** If you encounter high variability, ensure you are using a validated, cell-based assay like measuring phosphorylation of histone H3 (a substrate of Aurora B) as a robust pharmacodynamic marker. Consistently use the same well-characterized cell line and strictly control assay conditions.

**Q3: How does the regulatory mechanism of Aurora A impact inhibitor efficacy?** Aurora A is regulated by multifaceted allosteric mechanisms, including activation loop phosphorylation (T288) and binding to the activator protein Tpx2 [2]. These interactions cause structural changes that could influence how inhibitors access or bind to the kinase's active site. An understanding of these states is critical for interpreting data. An inhibitor's potency may differ depending on whether AurA is in a "Tpx2-bound" or "phosphorylated" state [2]. For consistent results, report and control the cellular context of the AurA pool you are studying.

## Experimental Protocol: Key Methodology Cited

The primary data for **SAR156497** comes from a 2015 study where its co-crystal structure with Aurora A was determined [1]. Below is a generalized workflow for such an experiment, which can serve as a reference for your own structural studies.



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**Generalized Protocol Outline:**

- **Protein Preparation:** The kinase domain of human Aurora A (residues unspecified, but the deposited structure 4UZD includes 287 residues per chain) was expressed in *E. coli* BL21 and purified [1].
- **Crystallization:** The purified Aurora A protein was co-crystallized with **SAR156497**. This typically involves mixing the protein with a molar excess of the inhibitor and using vapor diffusion methods to grow crystals.
- **Data Collection and Processing:** A single crystal was exposed to X-rays, and diffraction data was collected to a resolution of **3.20 Å** [1]. The data was processed and scaled using software like MOSFLM and SCALA [1].
- **Structure Determination:** The structure was solved by molecular replacement using a known kinase structure as a search model (PHASER software). The model was then refined (BUSTER software) to final R-values of R-work = 0.215 and R-free = 0.262 [1].

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## References

1. RCSB PDB - 4UZD: SAR156497 an exquisitely selective inhibitor of Aurora kinases [rcsb.org]
2. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

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